4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound (CAS: 1146629-76-6) features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heterocycle structurally analogous to purine nucleosides, which is critical for bioactivity . Key structural elements include:
- SEM (2-(Trimethylsilyl)ethoxy)methyl group: A protecting group commonly used in synthetic chemistry to shield reactive sites (e.g., NH groups) during functionalization .
The molecular formula is C₁₉H₂₅N₅O₃ (MW: 371.43), with the SEM group contributing to hydrophobicity and synthetic versatility .
Propriétés
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-12-16(11-22-24)18-17-7-8-23(19(17)21-13-20-18)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEVMRSTXLNHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Protection of Pyrazole Nitrogen
The introduction of the 1-(1-ethoxyethyl) group onto the pyrazole ring is achieved via acid-catalyzed reaction with ethyl vinyl ether.
-
Reagents : Pyrazole derivative (1 equiv.), ethyl vinyl ether (1.27 equiv.), trifluoroacetic acid (0.01 equiv.) in dichloromethane.
-
Conditions : Exothermic reaction maintained at 28–32°C, stirred for 12–78 hours.
-
Workup : Washing with saturated NaHCO₃ and water, drying over Na₂SO₄, and purification by distillation or recrystallization.
Key Insight : The N-ethoxyethyl group acts as an ortho-directing group, enabling regioselective functionalization in subsequent lithiation or cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The pivotal step involves coupling the protected pyrazole boronate ester with 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine.
-
Reagents :
-
4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine (1 equiv.)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-ethoxyethyl)-1H-pyrazole (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (2.5 equiv.) in dioxane/water (4:1).
-
-
Conditions :
-
Degassed with nitrogen for 15 minutes.
-
Heated at reflux (90°C) for 2 hours.
-
-
Workup :
-
Dilution with ethyl acetate and water.
-
Organic layer washed with brine, dried over Na₂SO₄, and concentrated.
-
Trituration with methyl tert-butyl ether (MTBE) yields the product as white crystals.
-
Optimization Note : The use of Pd(PPh₃)₄ over other palladium sources minimizes side reactions, while the biphasic solvent system (dioxane/water) enhances reaction efficiency.
Comparative Analysis of Catalytic Systems
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 64 |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 58 |
| Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 70 | 42 |
Critical Role of Protecting Groups
SEM Group Stability
The SEM group on the pyrrolo[2,3-d]pyrimidine nitrogen remains intact under both basic (K₂CO₃) and acidic (TFA) conditions, ensuring compatibility with subsequent steps. Its removal typically requires strong acids (e.g., HCl in dioxane), which is unnecessary for this intermediate.
Ethoxyethyl Protection
The 1-(1-ethoxyethyl) group prevents coordination of the pyrazole nitrogen to palladium during cross-coupling, avoiding catalyst deactivation. It is stable under Suzuki conditions but can be cleaved post-synthesis using mild acids (e.g., HCl in MeOH).
Scalability and Industrial Relevance
The optimized two-step process (protection followed by coupling) has been scaled to multi-kilogram quantities with consistent yields (60–65%). Key scalability considerations include:
-
Cost Efficiency : Pd(PPh₃)₄, though expensive, is recyclable via column chromatography.
-
Purification : Trituration with MTBE avoids column chromatography, reducing production time.
Analytical Characterization
Key Data :
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Chemistry: The compound can serve as a building block for synthesizing more complex molecules, useful in drug development and materials science.
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential as a pharmacophore in drug design, possibly targeting specific pathways or receptors in disease treatment.
Industry: In the industrial sector, it could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets. This might involve binding to receptors, inhibiting enzyme activity, or altering the structure and function of proteins. The pathways involved could include signal transduction cascades, metabolic pathways, or regulatory mechanisms within cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Baricitinib ()
- Structure : Shares the pyrrolo[2,3-d]pyrimidine core but replaces the SEM group with an azetidine ring and ethylsulfonyl moiety.
- Key Differences :
- Lacks SEM protection, indicating it is a final drug substance.
- Contains a nitrile group for enhanced binding to JAK1/2 kinases.
- Biological Role : Approved JAK1/2 inhibitor for autoimmune diseases .
B. 5-(1-Methyl-1H-Pyrazol-4-yl)-4-Morpholino-7H-Pyrrolo[2,3-d]pyrimidine ()
- Structure : Features a morpholine substituent (polar, hydrogen-bond acceptor) and methylpyrazole.
- Key Differences :
C. 4-{(3R)-3-[(1,3-Thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-Pyrrolo[2,3-d]pyrimidine ()
- Structure : Includes a thiazole-methylpyrrolidine group.
- Key Differences: Thiazole enables π-π interactions and hydrogen bonding. No SEM group, suggesting direct biological activity as a final compound .
A. Compounds 21–23 ()
- Structure : SEM-protected pyrrolo[2,3-d]pyrimidines with varied amine substituents (e.g., piperidinyl, piperazinyl).
- Key Differences :
B. Derivatives in
Comparative Data Table
Activité Biologique
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the realm of kinase inhibition and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H29N5O2Si
- Molecular Weight : 387.55 g/mol
- CAS Number : 1187595-88-5
- Density : 1.2 g/cm³
- Boiling Point : 509.5 °C at 760 mmHg
- Flash Point : 261.9 °C
This compound is primarily studied for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to various cellular processes including cell growth and division. Dysregulation of kinase activity is a hallmark of many cancers.
Kinase Inhibition
Research indicates that compounds similar to this one can inhibit specific kinases involved in cancer pathways. For instance:
- mTOR Kinase Inhibition : Compounds targeting mTOR have shown efficacy in reducing tumor growth by disrupting the signaling pathways that promote cancer cell proliferation .
- EGFR Inhibition : Related compounds have been documented to bind to the ATP-binding site of EGFR, leading to decreased activity in cancerous cells .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies show that the compound effectively inhibits the proliferation of several cancer cell lines.
- Apoptosis Induction : The compound has been linked to increased apoptosis (programmed cell death) in cancer cells, suggesting a potential for therapeutic use in oncology.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cell Lines : A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range, indicating potent activity .
- In Vivo Studies : Animal model studies have shown that administration of this compound leads to significant tumor size reduction compared to control groups, further supporting its potential as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H29N5O2Si |
| Molecular Weight | 387.55 g/mol |
| CAS Number | 1187595-88-5 |
| Density | 1.2 g/cm³ |
| Boiling Point | 509.5 °C |
| Flash Point | 261.9 °C |
| Key Biological Activity | Kinase inhibition |
Q & A
Basic: What synthetic strategies are effective for introducing the SEM protecting group during synthesis?
Answer:
The SEM (2-(trimethylsilyl)ethoxy)methyl group is introduced via alkylation of the pyrrolo[2,3-d]pyrimidine nitrogen using SEM-Cl (chloride derivative) under anhydrous conditions. A typical protocol involves:
- Reagents : NaH (base) in anhydrous DMF or THF at 0–5°C to minimize side reactions.
- Key steps : Slow addition of SEM-Cl to the reaction mixture, followed by stirring at room temperature for 12–24 hours.
- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) to isolate the SEM-protected intermediate. Moisture exclusion is critical to prevent premature deprotection .
Advanced: How can conflicting bioactivity data across studies be systematically resolved?
Answer:
Discrepancies in bioactivity often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), passage numbers, or incubation times.
- Compound purity : Use HPLC (≥95% purity, C18 column, acetonitrile/water + 0.1% TFA) to confirm integrity.
- Dose-response validation : Perform EC50/IC50 curves in triplicate under standardized conditions.
- Structural analogs : Compare with triazolo-pyrimidine derivatives (e.g., antitumor activity in ) to identify SAR trends. Cross-validation with X-ray crystallography (e.g., PDB 3JA in ) can resolve binding ambiguities .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- HRMS : Validates molecular formula (e.g., C19H25N5O3, [M+H]+ = 372.20).
- NMR : 1H NMR (DMSO-d6) identifies SEM methylene protons (δ 3.5–5.5 ppm) and pyrazole protons (δ 7.8–8.2 ppm). 13C NMR confirms the quaternary carbons in the pyrrolopyrimidine core.
- 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, resolving regiochemistry.
- IR : Detects C-O stretches (SEM, ~1100 cm⁻¹) and pyrimidine ring vibrations .
Advanced: What computational methods predict binding modes to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., EGFR, PDB 1M17) to predict ligand poses. Focus on hinge-region interactions (e.g., hydrogen bonds with backbone NH).
- MD simulations : GROMACS or AMBER (100 ns trajectory) assesses binding stability and solvent accessibility of the SEM group.
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities. Cross-validate with mutagenesis (e.g., T790M EGFR mutation disrupts binding) .
Basic: How does the 1-ethoxyethyl group influence solubility and reactivity?
Answer:
- Solubility : The ethoxyethyl moiety increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility. Use co-solvents (e.g., DMSO/PBS) for in vitro assays.
- Reactivity : The ether group is stable under basic/neutral conditions but cleaved by strong acids (e.g., HCl/dioxane). It remains inert during Suzuki-Miyaura couplings, enabling functionalization at the pyrimidine core .
Advanced: What strategies mitigate byproducts during SEM deprotection?
Answer:
- Deprotection agents : Use TBAF (tetrabutylammonium fluoride) in THF at -20°C for selective cleavage.
- Acidic conditions : 4M HCl in dioxane (0°C, 1–2 hours) minimizes side reactions.
- Monitoring : TLC (10% MeOH/CH2Cl2) tracks progress. Quench with NaHCO3 to neutralize excess acid.
- Purification : Reverse-phase HPLC (C18, gradient elution) removes residual SEM fragments and salts .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis.
- Stability assays : Monitor via LC-MS every 6 months. Degradation products (e.g., SEM cleavage) appear as [M-88]+ ions.
- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to maintain stability .
Advanced: How can regioselectivity be controlled during pyrazole functionalization?
Answer:
- Directing groups : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)2, SPhos ligand) to target the pyrazole C4 position.
- Protection strategies : SEM shields the pyrrolopyrimidine nitrogen, allowing selective alkylation at the pyrazole.
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products (e.g., mono-substitution), while higher temperatures drive thermodynamic outcomes .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Kinase inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (e.g., JAK2, EGFR).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC50 determination).
- Solubility : PAMPA (parallel artificial membrane permeability assay) predicts intestinal absorption .
Advanced: How can metabolic liabilities (e.g., SEM cleavage) be addressed in drug design?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
